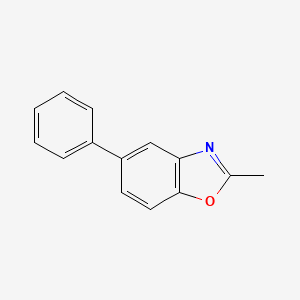

2-Methyl-5-phenylbenzoxazole

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methyl-5-phenyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-10-15-13-9-12(7-8-14(13)16-10)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZDPBVCBBQQRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=CC(=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6069531 | |

| Record name | Benzoxazole, 2-methyl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6069531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61931-68-8 | |

| Record name | 2-Methyl-5-phenylbenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61931-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazole, 2-methyl-5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061931688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoxazole, 2-methyl-5-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoxazole, 2-methyl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6069531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5-phenylbenzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Benzoxazole Core in Contemporary Chemical and Pharmaceutical Sciences

The benzoxazole (B165842) scaffold is a privileged structure in medicinal chemistry and materials science due to its unique combination of properties. researchgate.netglobalresearchonline.net This aromatic heterocyclic system, with its fused benzene (B151609) and oxazole (B20620) rings, provides a stable, planar core that can be readily functionalized. rsc.org Its structure is considered a bioisostere of naturally occurring nucleic bases like guanine (B1146940) and adenine, which may allow its derivatives to interact effectively with biological macromolecules. researchgate.netijrrjournal.com

In the pharmaceutical sciences, benzoxazole derivatives are recognized for a wide spectrum of biological activities. ijrrjournal.comwisdomlib.orgnih.gov The versatility of the benzoxazole core allows for the synthesis of a vast library of compounds with diverse pharmacological profiles. innovareacademics.inigi-global.comnih.gov This has led to the development of derivatives with applications in various therapeutic areas. nih.gov

Beyond medicine, the benzoxazole core is significant in materials science. Its inherent fluorescence and photostability make it a valuable component in the creation of organic light-emitting diodes (OLEDs), fluorescent dyes, and other optoelectronic materials. globalresearchonline.netchemimpex.com The ability to tune the electronic and optical properties through substitution on the benzoxazole ring system allows for the design of materials with specific characteristics for advanced applications. researchgate.net

Historical Context and Evolution of Benzoxazole Derivatives in Academic Inquiry

The study of benzoxazoles dates back over a century, with their synthesis and properties being a subject of academic and industrial research. rsc.orgijrrjournal.com The traditional and most common method for synthesizing the benzoxazole (B165842) core involves the condensation of 2-aminophenols with carbonyl compounds like carboxylic acids or aldehydes. rsc.orgresearchgate.net Over the decades, synthetic methodologies have evolved significantly, moving from classical one-pot syntheses to more advanced and efficient techniques. rsc.orgchemistryjournal.net

Early research focused on understanding the fundamental chemistry and reactivity of the benzoxazole ring. As synthetic methods became more sophisticated, chemists began to explore the creation of a wide array of derivatives. This expansion was driven by the discovery of the diverse biological activities associated with this scaffold. chemistryjournal.net In recent years, there has been a surge in the development of green synthetic approaches, utilizing catalysts like ionic liquids or employing microwave-assisted reactions to create benzoxazole derivatives in a more environmentally benign and efficient manner. rsc.orgresearchgate.netacs.org The continuous development of new synthetic strategies remains a key focus for organic chemists, aiming to access novel and complex benzoxazole-containing molecules for various scientific applications. thieme-connect.comtandfonline.com This ongoing evolution in synthesis has broadened the scope of benzoxazole research, enabling exploration in fields ranging from medicinal chemistry to materials science and agrochemicals. mdpi.comnih.govmdpi.com

Overview of Advanced Research Trajectories for 2 Methyl 5 Phenylbenzoxazole

Current Synthetic Strategies for this compound and Its Derivatives

The primary route to the benzoxazole (B165842) core involves the reaction of a 2-aminophenol (B121084) with a second component that provides the C2 atom of the oxazole (B20620) ring, such as an aldehyde, carboxylic acid, or acid chloride. chemicalbook.com The general mechanism involves an initial condensation to form a Schiff base or an amide intermediate, followed by an intramolecular cyclization and dehydration or oxidation to yield the aromatic benzoxazole ring system. rsc.orgacs.org Contemporary research has introduced a variety of catalysts and reaction conditions to optimize this transformation, enhancing efficiency, selectivity, and environmental compatibility.

Cyclocondensation Reactions in Benzoxazole Synthesis

Cyclocondensation is the cornerstone of benzoxazole synthesis. This reaction typically involves the coupling of 2-aminophenols with carbonyl compounds or their derivatives, followed by ring closure. chemicalbook.comorganic-chemistry.org The choice of catalyst and reaction conditions plays a pivotal role in the success and efficiency of the synthesis.

Brønsted and Lewis acids are frequently employed to catalyze the condensation and subsequent cyclization steps in benzoxazole synthesis. acs.org Among these, task-specific ionic liquids, particularly those based on an imidazolium (B1220033) framework, have emerged as effective and often reusable catalysts.

A notable example is the use of a Brønsted acidic ionic liquid gel (BAIL gel). acs.orgresearchgate.net This heterogeneous catalyst is prepared by treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate (B86663) with tetraethyl orthosilicate (B98303) (TEOS). acs.orgresearchgate.net The grafting of the ionic liquid onto the silica (B1680970) surface enhances catalytic activity and simplifies recovery. acs.org In a model reaction for the synthesis of 2-phenylbenzoxazole, the BAIL gel demonstrated high efficiency under solvent-free conditions. acs.orgacs.org While traditional Brønsted and Lewis acids showed low catalytic activity, the BAIL gel afforded a 98% yield. acs.orgacs.org The catalyst's reusability has been confirmed for up to five consecutive runs without a significant loss in catalytic activity. acs.org

Table 1: Performance of Acidic Catalysts in 2-Phenylbenzoxazole Synthesis

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| BAIL gel | 130 | 5 | 98 | acs.orgacs.org |

| BAIL (ungrafted) | 130 | 5 | 87 | acs.org |

| Traditional Acids | <100 | - | Low/No Product | acs.orgacs.org |

This table illustrates the superior performance of the silica-supported Brønsted acidic ionic liquid (BAIL gel) compared to the unsupported ionic liquid and traditional acid catalysts for the synthesis of 2-phenylbenzoxazole under solvent-free conditions.

Metal-catalyzed reactions and non-acidic ionic liquids also serve as powerful tools for benzoxazole synthesis. rsc.orgresearchgate.net These systems can operate under different mechanistic pathways compared to traditional acid catalysis.

Gold nanoparticles supported on titanium dioxide (Au/TiO₂) have been identified as a highly selective and efficient heterogeneous catalyst for the synthesis of benzoxazoles, including 5-Methyl-2-phenyl-benzoxazole. rsc.org The reaction proceeds via the coupling of a 2-aminophenol with a benzyl (B1604629) alcohol derivative. The catalyst is recoverable and can be reused for subsequent reactions. rsc.org

Ionic liquids can also act as catalysts or promoters without being strongly acidic. For instance, 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim]PF6) has been used as a catalyst for the condensation of o-aminophenol with aldehydes under microwave irradiation, offering a green, solvent-free, and metal-free approach. benthamdirect.com Similarly, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF4) facilitates the condensation of 2-aminophenol with carboxylic acids at elevated temperatures, providing excellent yields. researchgate.net

Table 2: Examples of Metal and Ionic Liquid Promoted Benzoxazole Synthesis

| Catalyst System | Reactants | Conditions | Yield | Reference |

| Au/TiO₂ | 2-Amino-4-methylphenol (B1222752) + Benzyl alcohol | 130°C, 24h, N₂ atm | High | rsc.org |

| [Bmim]PF6 | o-Aminophenol + Aldehydes | 80°C, 120W, Microwave | Good to Excellent | benthamdirect.com |

| [bmim]BF4 | 2-Aminophenol + Carboxylic Acids | High Temperature | Excellent | researchgate.net |

This table summarizes various metal and ionic liquid-promoted systems for benzoxazole synthesis, showcasing their versatility with different starting materials and reaction conditions.

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has become a key technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.netglobalresearchonline.net This is particularly true for the synthesis of heterocyclic compounds like benzoxazoles.

An efficient, solvent-free synthesis of 5-methyl-2-phenylbenzoxazole (B172918) (a derivative of this compound) utilizes the microwave-assisted condensation of 2-amino-4-methylphenol and benzaldehyde (B42025) with iodine as an oxidant. scienceandtechnology.com.vn This protocol achieves a high yield of 85% in just 10 minutes of microwave irradiation at 120°C. scienceandtechnology.com.vn In contrast, the same reaction performed under conventional heating required 3 hours and yielded only 18% of the product, highlighting the dramatic enhancement in efficiency provided by microwave assistance. scienceandtechnology.com.vn Other sustainable approaches include using deep eutectic solvents like [CholineCl][oxalic acid] as a catalyst under microwave irradiation, which also provides high conversion rates in short timeframes. mdpi.com

Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis of 5-methyl-2-phenylbenzoxazole

| Method | Conditions | Time | Yield (%) | Reference |

| Microwave-Assisted | 120°C, Iodine, Solvent-free | 10 min | 85 | scienceandtechnology.com.vn |

| Conventional Heating | 120°C, Iodine, Solvent-free | 3 h | 18 | scienceandtechnology.com.vn |

This table directly compares the reaction time and yield for the synthesis of 5-methyl-2-phenylbenzoxazole using microwave irradiation versus conventional heating, demonstrating the significant rate enhancement of the microwave-assisted protocol.

Heterogeneous Catalysis in Benzoxazole Formation

Heterogeneous catalysts offer significant advantages in organic synthesis, primarily due to their ease of separation from the reaction mixture and their potential for recyclability, which aligns with the principles of green chemistry. semanticscholar.org Solid-supported catalysts are a prominent class of heterogeneous systems used for benzoxazole synthesis.

Silica gel is a common and inexpensive support material for anchoring acidic catalysts. Silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) is an efficient, non-toxic, and reusable heterogeneous catalyst for the synthesis of benzoxazole derivatives. derpharmachemica.comresearchgate.net It is prepared from readily available sodium hydrogen sulfate and silica gel. derpharmachemica.com This catalyst effectively promotes the condensation of 2-aminophenols with aldehydes. derpharmachemica.com The reaction is typically carried out under reflux in a solvent like dioxane, and the catalyst can be easily recovered by simple filtration and reused multiple times without a significant loss of activity. derpharmachemica.com Solvent-free conditions have also been developed using this catalyst for reactions with acyl chlorides. researchgate.netdoaj.org

Other silica-supported acid catalysts have also proven effective. These include silica-supported methanesulfonic acid (MSA-SiO₂) wisdomlib.org and silica-supported fluoroboric acid (HBF₄-SiO₂), koreascience.kr which both facilitate the formation of benzoxazoles under mild conditions with high yields.

Table 4: Research Findings on Silica-Supported Catalysts in Benzoxazole Synthesis

| Catalyst | Reactants | Conditions | Key Findings | Reference |

| NaHSO₄-SiO₂ | 2-Aminophenol + Aldehyde | Reflux in Dioxane, 12h | Excellent yields, recyclable catalyst. | derpharmachemica.com |

| NaHSO₄-SiO₂ | o-Substituted Aminophenol + Acyl Chloride | Solvent-free | High yield, simple workup, reusable. | researchgate.netdoaj.org |

| MSA-SiO₂ | 2-Aminophenol + Aldehyde | 60°C in Acetonitrile (B52724) | Efficient, eco-friendly, high yields. | wisdomlib.org |

| HBF₄-SiO₂ | o-Aminophenol + Orthoester | Room Temperature, Solvent-free | Rapid formation, mild conditions. | koreascience.kr |

This table presents detailed findings on the use of various silica-supported acid catalysts for the synthesis of benzoxazoles, highlighting their efficiency and green chemistry credentials.

Gold Nanoparticle Catalysis (e.g., Au/TiO₂, Au/ZrO₂)

The use of supported gold nanoparticles as catalysts represents a significant advancement in the synthesis of benzoxazole derivatives. Gold nanoparticles supported on metal oxides like titanium dioxide (Au/TiO₂) and zirconium dioxide (Au/ZrO₂) have demonstrated high efficiency and selectivity.

Research has shown that Au/TiO₂ is a particularly effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles from o-nitrophenols and alcohols. rsc.orgepa.govearthlinepublishers.com This reaction proceeds through a cascade of processes including the dehydrogenative oxidation of alcohols, the reduction of the nitro group, and subsequent condensation and cyclization. rsc.org The key advantage of this method is that it does not require external additives, oxidants, or reductants. rsc.orgepa.gov

The nature of the support material significantly influences the catalytic activity of the gold nanoparticles. In comparative studies for the synthesis of 2-phenylbenzoxazole, Au/TiO₂ provided superior yields compared to other supports such as Au/Al₂O₃, Au/CeO₂, Au/ZrO₂, and Au/C. rsc.orgthieme-connect.com For instance, the reaction of o-nitrophenol with benzyl alcohol catalyzed by Au/TiO₂ resulted in a 90% yield of 2-phenylbenzoxazole, whereas Au/ZrO₂ under similar conditions yielded a significantly lower amount. rsc.org

The preparation of these nanocatalysts is a critical step. Au/TiO₂ is typically synthesized via a deposition-precipitation method, where an aqueous solution of HAuCl₄ is deposited onto a TiO₂ slurry, followed by aging, filtration, and calcination at high temperatures (e.g., 300 °C). rsc.org A similar procedure is used for Au/ZrO₂, though preparation parameters like pH and calcination temperature may differ. rsc.org

Table 1: Comparison of Different Supported Gold Catalysts in the Synthesis of 2-Phenylbenzoxazole

| Catalyst | Support | Yield (%) | Reference |

|---|---|---|---|

| Au/TiO₂ | Titanium Dioxide | 90 | rsc.org |

| Au/ZrO₂ | Zirconium Dioxide | 25 | rsc.org |

| Au/Al₂O₃ | Aluminum Oxide | 35 | rsc.org |

| Au/CeO₂ | Cerium Dioxide | 41 | rsc.org |

Sustainable Chemistry Considerations in Synthetic Design

Modern synthetic strategies increasingly prioritize sustainability, focusing on minimizing waste, avoiding hazardous solvents, and utilizing recyclable materials.

Solvent-free synthesis, often aided by microwave irradiation, offers a green alternative to conventional methods. The reaction of 2-amino-4-methylphenol and benzaldehyde to form this compound can be efficiently conducted under solvent-free conditions. scienceandtechnology.com.vnscienceandtechnology.com.vn In one approach, iodine is used as an oxidant, and the mixture is subjected to microwave heating (e.g., 300 W at 120°C) for a short duration of 10-20 minutes, achieving yields between 67% and 90%. scienceandtechnology.com.vn This method significantly reduces reaction times and eliminates the need for volatile organic solvents. scienceandtechnology.com.vn

Another solvent-free method employs nano-TiO₂ as a catalyst for the condensation of o-aminophenols with benzoyl chloride derivatives at 90°C, resulting in good yields. jocpr.com Furthermore, a sulfonated porous organic polymer (VNU-11-P-SO₄) has been reported to catalyze the reaction between 2-amino-4-methylphenol and benzaldehyde under solvent-free conditions at 140°C, achieving a near-quantitative yield of 99%.

The development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a cornerstone of sustainable chemistry. Several catalytic systems used for benzoxazole synthesis have demonstrated excellent recyclability.

The Au/TiO₂ catalyst, for example, can be recovered by simple filtration after the reaction and reused multiple times without a significant drop in its catalytic activity. rsc.orgepa.gov In the synthesis of 2-phenylbenzoxazole, the catalyst was reused for five consecutive cycles, with the yield only decreasing from 99% in the first reuse to 96% in the fifth. thieme-connect.com

Similarly, silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂), a heterogeneous acid catalyst, has been used for the synthesis of benzoxazoles. derpharmachemica.com This catalyst can be filtered off, dried, and reused for at least three cycles without any noticeable loss of activity. derpharmachemica.com Other examples include deep eutectic solvents (DES) like [CholineCl][oxalic acid], which can be recovered and reused multiple times in microwave-assisted syntheses. mdpi.com

Optimization of Reaction Conditions and Yield Enhancement

To maximize the efficiency of the synthesis of this compound, various reaction parameters are systematically optimized. Key variables include the choice of catalyst, solvent, temperature, and reaction time.

For the synthesis from 2-amino-4-methylphenol and benzaldehyde, a model reaction is often used to screen different conditions. In microwave-assisted, solvent-free syntheses, parameters such as the amount of oxidant (e.g., iodine), microwave power, and irradiation time are fine-tuned. scienceandtechnology.com.vnscienceandtechnology.com.vn It was found that a reaction temperature of 120°C and an irradiation time of 10 minutes provided the optimal yield of 85% for this compound. scienceandtechnology.com.vn

In conventional heating methods, the choice of solvent plays a crucial role. For the NaHSO₄-SiO₂ catalyzed reaction, various solvents were tested, including dioxane, DMF, DMSO, toluene, and ethanol. derpharmachemica.com Dioxane was identified as the optimal solvent, providing a 90% yield when refluxed for 12 hours. derpharmachemica.com In contrast, solvent-free conditions for the same reaction yielded only 63%. derpharmachemica.com Temperature is another critical factor; for instance, in the synthesis using imidazolium chloride as a catalyst, increasing the temperature from 140°C to 160°C significantly improved the product yield. nih.gov

Table 2: Optimization of Reaction Conditions for Benzoxazole Synthesis

| Catalyst/Method | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| I₂ / Microwave | 2-Amino-4-methylphenol, Benzaldehyde | None | 120 | 10 min | 85 | scienceandtechnology.com.vn |

| NaHSO₄-SiO₂ | 2-Aminophenol, Benzaldehyde | Dioxane | Reflux | 12 h | 90 | derpharmachemica.com |

| NaHSO₄-SiO₂ | 2-Aminophenol, Benzaldehyde | None | Reflux | 12 h | 63 | derpharmachemica.com |

| Au/TiO₂ | o-Nitrophenol, Benzyl alcohol | Toluene | 130 | 24 h | 90 | rsc.orgrsc.org |

Chemical Reactivity and Functionalization of this compound

The this compound scaffold possesses several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.

The methyl group at the 5-position of the benzoxazole ring is susceptible to oxidation. Treatment with strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide can oxidize the methyl group to a carboxylic acid, yielding the corresponding 5-carboxybenzoxazole derivative. This transformation introduces a new functional group that can be used for further derivatization, for example, through esterification or amidation reactions.

Besides direct oxidation of the carbon atom, the methyl group can also undergo other transformations like bromination using N-bromosuccinimide (NBS) under irradiation, which forms 5-(bromomethyl)-2-phenylbenzoxazole. This bromo-derivative serves as a versatile intermediate for introducing various nucleophiles at the 5-position. The benzoxazole ring itself is relatively stable to oxidation, but can undergo ring-opening hydrolysis under acidic conditions. researchgate.net

Electrophilic Substitution Reactions on Aromatic Moieties (e.g., Halogenation)

The presence of two distinct aromatic systems in this compound—the fused benzene (B151609) ring and the C2-phenyl substituent—offers multiple sites for electrophilic substitution. The outcome of such reactions is highly dependent on the reaction conditions and the catalysts employed.

Standard halogenation, such as bromination with molecular bromine (Br₂), tends to occur on the C2-phenyl ring. The substitution is directed to the para-position (C4') of the phenyl group. This regioselectivity is guided by the electronic nature of the benzoxazole system.

More advanced, catalyst-driven methods have been developed to achieve high regioselectivity on either of the aromatic rings. Transition metal catalysis, in particular, allows for precise C-H activation and functionalization at positions that are otherwise difficult to access. For instance, the halogenation of 2-arylbenzo[d]oxazoles using N-halosuccinimide can be directed to specific positions based on the choice of catalyst. Ruthenium catalysts have been shown to promote halogenation at the C7-position of the benzoxazole core, while rhodium catalysts direct the substitution to the ortho-position of the 2-aryl ring. researchgate.net This catalyst-dependent selectivity is a powerful tool for creating diverse halogenated benzoxazole derivatives. researchgate.net Preliminary mechanistic studies suggest that the Ru-catalyzed C7-halogenation may proceed through a single-electron-transfer (SET) radical process, whereas the Rh-catalyzed ortho-halogenation likely follows a redox-neutral SN2-type mechanism. researchgate.net

Table 1: Catalyst-Directed Halogenation of 2-Arylbenzoxazole Derivatives

| Catalyst | Halogen Source | Position of Substitution | Reference |

|---|---|---|---|

| None (standard) | Br₂ | para-position of 2-phenyl ring | |

| Ruthenium (Ru) | N-halosuccinimide | C7-position of benzoxazole ring | researchgate.net |

| Rhodium (Rh) | N-halosuccinimide | ortho-position of 2-aryl ring | researchgate.net |

Nucleophilic Substitution and Cross-Coupling Methodologies for Related Benzoxazole Structures

Functionalization of the benzoxazole scaffold can also be achieved through nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. These methods are invaluable for introducing a wide range of substituents, thereby tuning the molecule's properties.

Nucleophilic aromatic substitution is particularly effective on benzoxazole rings bearing a suitable leaving group, such as a halogen. For example, 5-halo-benzoxazole derivatives serve as key intermediates for introducing various nucleophiles at the C5-position. google.com Similarly, nucleophilic substitution can occur at the C2-position to create functionalized 2-aminobenzoxazoles. ucsd.edu

Transition-metal-catalyzed cross-coupling reactions represent a more versatile and widely used approach for creating carbon-carbon and carbon-heteroatom bonds on the benzoxazole framework. These reactions allow for the assembly of complex molecules under relatively mild conditions. psu.edu

Key cross-coupling strategies applicable to benzoxazole structures include:

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction is effective for arylating halogenated benzoxazoles. For instance, 5-methyl-2-bromobenzoxazole can be coupled with various arylboronic acids to yield 2-aryl-5-methylbenzoxazoles with high efficiency.

Nickel-Catalyzed Coupling : Inexpensive nickel catalysts can be used for the cross-coupling of thiomethyl-substituted benzoxazoles with functionalized organozinc reagents at room temperature. nih.govfigshare.com

Palladium-Catalyzed Coupling : Palladium catalysts are also used to couple thiomethyl-substituted benzoxazoles with organozinc reagents. nih.gov Furthermore, direct C-H arylation of the benzoxazole core can be achieved using palladium and copper co-catalysis. beilstein-journals.org

Cobalt-Catalyzed Coupling : Cobalt complexes have been shown to efficiently catalyze the intramolecular C-O cross-coupling needed to form the benzoxazole ring itself from N-(2-bromophenyl)benzamides. psu.edu

Table 2: Examples of Cross-Coupling Reactions on Benzoxazole Scaffolds

| Reaction Name | Catalyst System | Substrates | Position Functionalized | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 2-Bromobenzoxazole + Arylboronic acid | C2 | |

| Kumada-Corbeil | Ni(acac)₂/DPE-Phos | Thiomethylated benzoxazole + Organozinc reagent | C2 | nih.govfigshare.com |

| Negishi | Pd(0) | Thiomethyl-substituted benzoxazole + Organozinc reagent | C2 | nih.gov |

| Intramolecular C-O Coupling | Co(acac)₂·2H₂O | N-(2-bromophenyl)benzamides | Ring Formation | psu.edu |

| Direct C-H Arylation | Pd(II)/Cu(II) | Benzoxazole + Arenes | C2 | beilstein-journals.org |

Investigation of Potential Hazardous Reaction Pathways and Incompatibility Profiles

The synthesis and handling of this compound and its derivatives require an awareness of potential hazards. While the compound itself is stable under proper storage conditions (cool, dark, tightly sealed container), it possesses incompatibilities and can be involved in hazardous reactions, particularly during its synthesis. spectrumchemical.comguidechem.com

Incompatibilities: The primary incompatibility for this compound is with strong oxidizing agents. spectrumchemical.comsigmaaldrich.com Contact with these substances should be avoided to prevent uncontrolled exothermic reactions.

Hazardous Decomposition: Upon combustion or exposure to high temperatures, this compound may decompose to generate toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx). spectrumchemical.com In the event of a fire, sealed containers of the compound may rupture or explode due to heat. spectrumchemical.com

Synthetic Pathway Hazards: Many synthetic routes for producing benzoxazoles involve potentially hazardous conditions and reagents.

Harsh Conditions : Classical condensation methods often require high temperatures and the use of strong acids like polyphosphoric acid (PPA), which are corrosive and can lead to dangerous runaways if not properly controlled. beilstein-journals.orgijpbs.com

Toxic Catalysts and Reagents : The use of transition metal catalysts (e.g., palladium, copper, ruthenium) can introduce risks associated with heavy metal toxicity. mdpi.com Residual metals in the final product can be a concern, necessitating thorough purification. mdpi.com

Hazardous Solvents : The use of toxic and volatile organic solvents in synthesis and purification steps presents inhalation and flammability risks. ijpbs.com In response to these hazards, "green chemistry" approaches are being developed, utilizing safer solvents like water or glycerol, solvent-free methods, or recyclable catalysts to minimize environmental impact and improve safety. ijpbs.com

Antimicrobial Efficacy of this compound and its Derivatives

Benzoxazole derivatives are recognized for their broad-spectrum antimicrobial activity. mdpi.com The substituents at the 2- and 5-positions of the benzoxazole core are critical in defining the potency and spectrum of their antimicrobial effects. mdpi.comnih.gov Research has demonstrated that these synthetic compounds can exhibit potent effects against both Gram-positive and Gram-negative bacteria, as well as various fungal species. mdpi.comnih.gov

Antibacterial Spectrum and Minimum Inhibitory Concentrations (MIC)

The antibacterial properties of this compound derivatives have been evaluated against a variety of bacterial strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric in these studies.

Derivatives of this compound have shown notable activity against Gram-positive bacteria such as Staphylococcus aureus. For instance, certain 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives have demonstrated an MIC of 12.5 µg/mL against S. aureus. nih.gov Other studies on related benzoxazole derivatives have reported MIC values ranging from 25 to 100 µg/mL against S. aureus and Streptococcus faecalis. scispace.com A specific derivative, 2-[p-substituted-phenyl]-5-[substituted-arylcarbonylamino]benzoxazole, was found to be highly active against S. aureus and S. faecalis with an MIC of 12.5 mg/ml. esisresearch.org

Table 1: MIC Values of this compound Derivatives against Gram-Positive Bacteria

| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazoles | Staphylococcus aureus | 12.5 | nih.gov |

| 2-[p-Substituted-phenyl]benzoxazol-5-yl derivatives | Staphylococcus aureus | 25 - 100 | scispace.com |

| 2-[p-Substituted-phenyl]benzoxazol-5-yl derivatives | Streptococcus faecalis | 25 - 100 | scispace.com |

| 2-[p-substituted-phenyl]-5-substitued-carbonylamino benzoxazole | Staphylococcus aureus | 12.5 | esisresearch.org |

| 2-[p-substituted-phenyl]-5-substitued-carbonylamino benzoxazole | Streptococcus faecalis | 12.5 | esisresearch.org |

| 2-(p-methylphenyl)-5-(2-substitutedacetamido)benzoxazole | Staphylococcus aureus isolate | 16 | researchgate.net |

The efficacy of these compounds extends to Gram-negative bacteria, which are often more resistant to antibiotics. One derivative, 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole (5a), exhibited significant activity against Pseudomonas aeruginosa with an MIC of 25 µg/mL, a potency greater than the control drugs tetracycline (B611298) and streptomycin (B1217042). nih.gov In contrast, the antibacterial activity of some derivatives against Escherichia coli was found to be lower than that of comparator drugs. scispace.compsu.edu However, specific derivatives have shown significant activity against P. aeruginosa, a bacterium known for causing nosocomial infections and exhibiting antibiotic resistance. scispace.compsu.edu For example, compounds 1, 21, and 25 in one study were more active than tetracycline and streptomycin against P. aeruginosa, with an MIC of 25 mg/ml. psu.edu Another study found that a benzoxazole derivative with a 4-(piperidinethoxy)phenyl unit at the 2-position was highly active against P. aeruginosa, with an MIC of 0.25 μg/mL. mdpi.com

Table 2: MIC Values of this compound Derivatives against Gram-Negative Bacteria

| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole (5a) | Pseudomonas aeruginosa | 25 | nih.gov |

| 2-Arylbenzoxazole derivative 47 | Pseudomonas aeruginosa | 0.25 | mdpi.com |

| 2-[p-Substituted-phenyl]benzoxazol-5-yl derivative 15 | Pseudomonas aeruginosa | 25 | scispace.com |

| 5-benzamido- and 5-phenylacetamidosubstituted-2-phenylbenzoxazole (compounds 1, 21, 25) | Pseudomonas aeruginosa | 25 | psu.edu |

| 2-(p-methylphenyl)-5-(2-substitutedacetamido)benzoxazole (B1 and B2) | Escherichia coli isolate | 16 | researchgate.net |

Antifungal Properties (e.g., against Candida albicans)

In addition to their antibacterial action, derivatives of this compound have demonstrated antifungal properties. A number of these compounds have been tested against the opportunistic yeast Candida albicans. nih.govscispace.com One particular 5-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivative (4c) was found to be more active than other synthesized compounds, with an MIC of 12.5 µg/mL against C. albicans. nih.gov Other related benzoxazole derivatives have also shown significant antimycotic activity against C. albicans, with MIC values ranging from 12.5 to 50 µg/mL. scispace.com

**Table 3: MIC Values of this compound Derivatives against *Candida albicans***

| Compound Derivative | MIC (µg/mL) | Reference |

|---|---|---|

| 5-methyl-2-(2,4-disubstituted phenyl) benzoxazole (4c) | 12.5 | nih.gov |

| 2-[p-Substituted-phenyl]benzoxazol-5-yl derivatives | 12.5 - 50 | scispace.com |

Antiproliferative and Anticancer Investigations

The benzoxazole scaffold is a key feature in many compounds with antiproliferative and potential anticancer activities. Substitutions at the 2- and 5-positions of the benzoxazole ring, particularly with aryl groups, can enhance this activity. mdpi.com

Mechanisms of Cell Cycle Arrest Induction

One of the mechanisms by which this compound and its derivatives exert their anticancer effects is through the induction of cell cycle arrest. This disruption of the normal cell division process can lead to apoptosis, or programmed cell death, in cancer cells. While specific studies on this compound are part of a broader investigation into benzoxazole derivatives, research on related compounds provides insight into the likely mechanisms. For example, certain benzothiazole (B30560) derivatives, which are structurally similar to benzoxazoles, have been shown to arrest the cell cycle at the G0/G1 phase in MCF-7 breast cancer cells. researchgate.net Other studies on benzimidazole (B57391) derivatives have demonstrated cell cycle arrest in the G1, S, or G2 phases in various cancer cell lines, including MDA-MB-231, SKOV3, and A549. mdpi.com Furthermore, a benzoxazole derivative was found to arrest HepG2 cell growth at the Pre-G1 phase. researchgate.net These findings suggest that the antiproliferative activity of this compound derivatives is likely mediated through interference with the cell cycle, a hallmark of many effective anticancer agents.

Apoptosis Pathway Modulation in Cancer Cells

Benzoxazole derivatives have been investigated for their ability to induce programmed cell death, or apoptosis, in cancer cells. The induction of apoptosis is a key mechanism for many anticancer therapies. nih.gov The process can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway, both of which converge on the activation of a cascade of enzymes called caspases. nih.govboehringer-ingelheim.com

Research on fused heterocyclic compounds, including benzoxazoles, has shown their potential to induce apoptosis in tumor cells. nih.gov Studies using flow cytometry have confirmed the apoptotic effects of certain benzoxazole derivatives on mouse lymphoma cells. nih.gov The anticancer activity of some benzoxazoles is attributed to their capacity to trigger cell cycle arrest and apoptosis by interfering with the function of essential cellular proteins and enzymes, ultimately leading to cell death. The p53 tumor suppressor protein is a critical regulator of apoptosis, often by upregulating pro-apoptotic proteins. boehringer-ingelheim.comfrontiersin.org Natural products have been shown to induce apoptosis in breast cancer cells through p53-mediated mitochondrial pathways. frontiersin.org While specific studies on this compound's direct modulation of apoptosis pathways are still emerging, the broader class of benzoxazoles demonstrates significant potential in this area. For instance, some derivatives have been found to amplify the apoptotic effects of other therapeutic agents. nih.gov

Cytotoxic Effects on Specific Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, A549, NCI-H460)

The cytotoxic potential of benzoxazole derivatives has been evaluated against a variety of human cancer cell lines. This research is crucial for identifying lead compounds for novel cancer therapies. The antiproliferative activity of these compounds is often influenced by the substituents on the benzoxazole ring system. mdpi.com

Studies on 2-phenylbenzoxazole derivatives have demonstrated notable cytotoxic effects. For example, certain 5-chlorobenzoxazole (B107618) derivatives have shown potent antiproliferative activity against the NCI-H460 non-small-cell lung cancer cell line, with some compounds exhibiting greater potency than the standard drug etoposide. mdpi.com In one study, a 5-chlorobenzoxazole derivative substituted with an N,N-diethyl group at position 4 and a methoxy (B1213986) group at position 3 of the phenyl ring had an IC₅₀ value of 0.9 μM against NCI-H460 cells. mdpi.com

The breast cancer cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative) are commonly used to assess the efficacy of potential anticancer agents. nih.gov Research into various compounds has shown the induction of apoptosis and inhibition of cell growth in both these cell lines. nih.govplos.org While specific IC₅₀ values for this compound against these exact cell lines are not extensively documented in the reviewed literature, the consistent anticancer activity of its structural analogues underscores the potential of this chemical class. The general findings for related benzoxazoles are summarized below.

Interactive Table: Antiproliferative Activity of Related Benzoxazole Derivatives

| Cell Line | Compound Type | IC₅₀ (μM) | Source |

|---|---|---|---|

| NCI-H460 (Lung) | 5-chloro-2-(3-methoxy-4-(N,N-diethyl)phenyl)benzoxazole | 0.9 | mdpi.com |

| HCT-116 (Colon) | 5-chloro-2-(3-methoxy-4-(N,N-diethyl)phenyl)benzoxazole | 2.4 | mdpi.com |

| MCF-7 (Breast) | General Benzoxazole Derivatives | Activity noted | |

| MDA-MB-231 (Breast) | General Benzoxazole Derivatives | Activity noted | |

| A549 (Lung) | General Benzoxazole Derivatives | Activity noted |

Anti-inflammatory and Antioxidant Research

Chronic inflammation and oxidative stress are implicated in the pathology of numerous diseases. researchgate.net Consequently, compounds with both anti-inflammatory and antioxidant properties are of significant therapeutic interest. The benzoxazole scaffold has been identified as a source of such dual-activity compounds. rsc.orgresearchgate.net

Several studies have reported the anti-inflammatory and antioxidant activities of various benzoxazole derivatives. amazonaws.com For instance, a series of 2-Amino-N-(substituted alkyl) benzoxazole-5-carboxamides were synthesized and evaluated for these properties. researchgate.net One derivative, in particular, showed notable free radical scavenging activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, suggesting its potential as a potent antioxidant. researchgate.net Similarly, other research has highlighted benzoxazole derivatives that exhibit significant anti-inflammatory action in carrageenan-induced rat paw edema models, a standard method for evaluating anti-inflammatory effects. amazonaws.com

Phenyl benzoxazole derivatives have also been specifically designed to possess antioxidant properties alongside other functions, such as acetylcholinesterase inhibition for potential use in neurodegenerative diseases. researchgate.net The antioxidant potential of one such phenyl benzoxazole derivative was found to be comparable to that of ascorbic acid. researchgate.net

Tyrosinase Inhibition Studies and Associated Therapeutic Prospects

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for skin color. researchgate.net Overproduction of melanin can lead to hyperpigmentation disorders. Therefore, tyrosinase inhibitors are valuable as potential skin-lightening agents. dntb.gov.ua Inspired by the activity of related scaffolds, researchers have explored 2-phenylbenzoxazole derivatives as novel tyrosinase inhibitors. dntb.gov.uanih.gov

A series of 2-phenyl-5-methylbenzoxazole compounds demonstrated significant inhibitory activity against mushroom tyrosinase. nih.gov The substitution pattern on the 2-phenyl ring was found to be critical for activity. Specifically, compounds bearing a 2,4-dihydroxyphenyl (resorcinol) moiety showed the most potent inhibition. researchgate.netnih.gov For example, a 2-(2,4-dihydroxyphenyl)-5-methylbenzoxazole derivative (compound 13 in the study) exhibited a strong inhibitory effect. nih.gov These compounds were also shown to effectively reduce melanin production in B16F10 melanoma cells without showing cytotoxicity to skin cells, making them promising candidates for dermatological applications. dntb.gov.uanih.gov

Interactive Table: Mushroom Tyrosinase Inhibition by 2-Phenylbenzoxazole Derivatives

| Compound Series | Specific Compound Moiety | IC₅₀ (μM) | Source |

|---|---|---|---|

| 6-methyl-2-phenylbenzoxazole | 2-(2,4-dihydroxyphenyl) | 0.51 | researchgate.netnih.gov |

| 6-chloro-2-phenylbenzoxazole | 2-(2,4-dihydroxyphenyl) | 2.22 | researchgate.netnih.gov |

| 5-methyl-2-phenylbenzoxazole | 2-(2,4-dihydroxyphenyl) | 3.50 | researchgate.netnih.gov |

| 6-methyl-2-phenylbenzoxazole | 2-(4-hydroxyphenyl) | 152.51 | nih.gov |

| Kojic Acid (Standard) | - | 14.25 | nih.gov |

Elucidation of Molecular Mechanisms of Action and Biological Targets

Understanding how a compound interacts with biological systems at a molecular level is fundamental to drug discovery and development. Research into this compound and its analogues has begun to uncover their mechanisms of action, including interactions with specific enzymes and modulation of key cellular signaling pathways.

The biological effects of benzoxazoles are derived from their ability to interact with various cellular proteins and enzymes. smolecule.com Kinetic studies and in silico docking simulations have provided insights into these interactions.

Tyrosinase: For the highly active 2-phenylbenzoxazole inhibitors, docking studies suggest that the resorcinol (B1680541) structure plays a key role in binding to the tyrosinase active site through both hydrophobic interactions and hydrogen bonds. dntb.gov.ua Kinetic analysis revealed that these compounds can act as mixed-type inhibitors, indicating they can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

D-Alanyl-D-Alanine Ligase: In the context of antibacterial research, the 2-phenylbenzoxazole scaffold was computationally designed to target D-Alanyl-D-Alanine ligase, an essential enzyme in bacterial cell wall synthesis. ucl.ac.be One of the designed compounds was found to inhibit the enzyme from E. faecalis, demonstrating the scaffold's potential as a framework for novel antibacterial agents. ucl.ac.be

DNA Gyrase: Molecular docking and dynamics simulations have been used to study the interaction of 2-(p-methylphenyl)benzoxazole derivatives with the DNA gyrase enzyme, a target for antimicrobial drugs. researchgate.net These studies indicated that the compounds could bind effectively within the ATP binding site of the enzyme. researchgate.net

Acetylcholinesterase (AChE): In research aimed at treating neurodegenerative diseases, 2-aryl-6-carboxamide benzoxazole derivatives have been identified as potent inhibitors of AChE. nih.gov

Gout is an inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in joints. nih.gov The activation of the NLRP3 inflammasome is a central event in the inflammatory cascade of gout. mdpi.comresearchgate.net This activation leads to the cleavage of caspase-1, maturation of pro-inflammatory cytokines like IL-1β, and a form of inflammatory cell death called pyroptosis, which is executed by the protein Gasdermin D (GSDMD). nih.govijbs.com

Recent research has identified the 2-phenyl-benzoxazole scaffold as a potent modulator of this pathway. A study showed that a 2-phenyl-benzoxazole acetamide (B32628) derivative exerted a strong inhibitory effect on the cAMP/NLRP3/GSDMD signaling pathway in a mouse model of MSU-induced gout. nih.gov This intervention resulted in reduced paw swelling and less infiltration of inflammatory cells, highlighting a promising therapeutic strategy for gout that targets the underlying inflammatory mechanism. nih.gov The pathway involves MSU crystals triggering NLRP3 inflammasome activation, which in turn activates caspase-1 to cleave GSDMD, leading to pyroptosis and inflammation. nih.govnih.gov The benzoxazole derivative appears to interfere with this cascade, potentially via the cyclic adenosine (B11128) monophosphate (cAMP) signaling molecule, which can regulate NLRP3 activity. nih.gov

Genotoxicity and DNA Damage Assessment

The assessment of genotoxicity is a critical step in the preclinical evaluation of any new chemical entity intended for therapeutic use. For benzoxazole derivatives, this has been an area of active investigation to ensure their safety profile.

Studies on various 2,5-disubstituted benzoxazole derivatives have been conducted to evaluate their potential to cause DNA damage. In one such study, the genotoxic activity of a series of benzoxazole and benzimidazole derivatives was assessed using the Bacillus subtilis rec-assay. researchgate.net The results indicated that some benzoxazole derivatives exhibited genotoxic effects. esisresearch.org For instance, 5-methyl-2-(p-aminobenzyl)benzoxazole was found to have a high genotoxic response. researchgate.net Further investigations revealed that other derivatives, such as 6-methyl-2-(o-chlorophenyl)benzoxazole, 5-amino-2-(p-methylbenzyl)benzoxazole, 5-(p-fluorobenzamido)-2-phenylbenzoxazole, and 2-(p-methylaminophenyl)benzoxazole, also possessed genotoxic activity. esisresearch.org

The Ames test, a widely used method for detecting mutagenic properties of chemical compounds, has also been employed for benzoxazole derivatives. researchgate.netresearchgate.net In a study investigating fifteen benzoxazole derivatives with known antimicrobial and antitumor effects, the Ames test was conducted using Salmonella typhimurium strains TA98, TA100, and TA102. The results from this particular study showed no mutagenic activity for the tested compounds. researchgate.netresearchgate.net However, other studies have reported mutagenic potential for certain derivatives. For example, an in silico ADME/Tox study predicted that some benzoxazole derivatives are mutagenic in the Ames test. scialert.netscialert.net Specifically, one study found that an azo-substituted derivative at the 5'-position of the phenyl ring induced frameshift mutations in the TA97a strain in the presence of metabolic activation. nih.gov In contrast, the azo-4'-benzoxazole derivative did not show mutagenic activity across five tested strains. nih.gov Another study focusing on (5 or 6)-amino-2-(substituted phenyl and benzyl) benzoxazole derivatives found only one compound to be mutagenic. nih.gov

These findings highlight the importance of the substitution pattern in determining the genotoxic potential of benzoxazole derivatives. While the core 2-phenylbenzoxazole scaffold may not be inherently genotoxic, the addition of certain substituents can lead to DNA-damaging or mutagenic effects. esisresearch.orgnih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

The biological activity of 2-phenylbenzoxazole derivatives is profoundly influenced by the nature and position of substituents on the benzoxazole and phenyl rings. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for understanding these influences and for the rational design of more potent and selective compounds. dergipark.org.tresisresearch.orgsemanticscholar.org

The substituents at the C5 position of the benzoxazole ring and the para-position of the 2-phenyl ring are particularly important for modulating biological activity. mdpi.comnih.gov

Substituents at the C5 position of the benzoxazole ring:

Halogens: The introduction of a halogen atom, such as chlorine or bromine, at the C5 position can enhance antiproliferative activity. mdpi.comnih.gov For example, a 5-chlorobenzoxazole derivative with an N,N-diethyl group at the 4-position and a methoxy group at the 3-position of the phenyl ring showed enhanced antiproliferative activity against certain cancer cell lines. mdpi.com

Methyl and Hydroxyl Groups: Substitution with a methyl or hydroxyl group at the C5 position has also been shown to lead to enhanced antiproliferative activity. mdpi.com

Amino and Amido Groups: The presence of amino or substituted amino groups at the C5 position has been explored for various biological activities. For instance, 5-amino-2-(p-methylbenzyl)benzoxazole and 5-(p-fluorobenzamido)-2-phenylbenzoxazole have shown genotoxic activity. esisresearch.org

Substituents at the para-position of the 2-phenyl ring:

Electron-donating and withdrawing groups: The electronic nature of the substituent at the para-position of the phenyl ring significantly impacts biological activity. Both electron-donating and electron-withdrawing groups have been shown to be important, depending on the specific biological target. esisresearch.org

Hydrophobic substituents: In a study on antifungal activity against Candida albicans, it was found that hydrophobic parameters of substituents at the para-position were necessary for activity. dergipark.org.tr

Amino and Substituted Amino Groups: A p-(methylamino)phenyl group at the 2-position of the benzoxazole ring was found to increase genotoxic activity. esisresearch.org

Azo groups: An azo-substituted group at the 5' position of the phenyl ring was associated with greater toxicological risks compared to a substituent at the 4' position. researchgate.netnih.govresearchgate.net

Combined Effects of Substituents:

The interplay between substituents at different positions is crucial. For instance, in a series of 2-(3,4-disubstituted phenyl)benzoxazole derivatives, compounds with a methoxy group at the 3-position of the phenyl ring generally showed higher antiproliferative activity. mdpi.comnih.govresearchgate.net Furthermore, derivatives with a morpholine (B109124) or N,N-diethyl substituent at the 4-position of the phenyl ring exhibited higher activity. mdpi.comnih.gov This highlights the synergistic or antagonistic effects of multiple substitutions.

Table 1: Influence of Substituents on the Biological Activity of 2-Phenylbenzoxazole Derivatives

| Position of Substitution | Substituent | Effect on Biological Activity | Reference(s) |

|---|---|---|---|

| C5 of Benzoxazole | Halogen (Cl, Br) | Enhanced antiproliferative activity | mdpi.com, nih.gov |

| C5 of Benzoxazole | Methyl, Hydroxyl | Enhanced antiproliferative activity | mdpi.com |

| para-position of Phenyl | Hydrophobic groups | Necessary for antifungal activity | dergipark.org.tr |

| 3-position of Phenyl | Methoxy group | Generally higher antiproliferative activity | mdpi.com, nih.gov, researchgate.net |

| 4-position of Phenyl | Morpholine, N,N-diethyl | Higher antiproliferative activity | mdpi.com, nih.gov |

| 5'-position of Phenyl | Azo group | Greater toxicological risks | researchgate.net, nih.gov, researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in correlating the physicochemical properties of 2-phenylbenzoxazole derivatives with their biological activities. These studies often utilize parameters that describe the hydrophobic, electronic, and steric characteristics of the substituents. dergipark.org.tresisresearch.orgdergipark.org.tr

Hydrophobic Parameters:

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or the pi (π) substituent constant, is a key determinant of a molecule's ability to cross cell membranes and interact with hydrophobic pockets of target proteins. dergipark.org.trsemanticscholar.org

In QSAR studies of antifungal 2-(p-substituted-phenyl)benzoxazoles, hydrophobic parameters were found to be essential for activity against Candida albicans. dergipark.org.tr The relationship between lipophilicity and antifungal activity has been a focus of several investigations. semanticscholar.org

Electronic Parameters:

Electronic effects of substituents, described by parameters like the Hammett constant (σ), field effect (F), and resonance effect (R), influence the electron density distribution within the molecule and its ability to engage in electronic interactions with biological targets. dergipark.org.tresisresearch.org

QSAR studies have shown that electronic parameters, often in combination with other descriptors, are significant for the antibacterial and antifungal activities of 2-phenylbenzoxazole derivatives. dergipark.org.tresisresearch.org

Steric Parameters:

Steric properties, quantified by parameters such as molar refractivity (MR), molecular weight (MW), and parachor (Pr), relate to the size and shape of the molecule and its substituents. dergipark.org.tresisresearch.orgresearchgate.net These parameters are crucial for determining the fit of a molecule into the binding site of a receptor or enzyme. esisresearch.org

In QSAR analyses of 2-(p-substituted-phenyl)benzoxazoles, steric parameters have been shown to be significant for their biological activity, often in combination with hydrophobic and electronic parameters. dergipark.org.tresisresearch.org

QSAR studies have consistently demonstrated that a combination of hydrophobic, electronic, and steric parameters provides a more accurate prediction of the biological activity of 2-phenylbenzoxazole derivatives than any single parameter alone. dergipark.org.tresisresearch.org These models are valuable tools for the design of new derivatives with optimized activity. nih.gov

Bio-isosteric replacement is a powerful strategy in medicinal chemistry for optimizing lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. acs.org In the context of 2-phenylbenzoxazole scaffolds, bio-isosteric modifications have been explored to modulate their biological activities.

One notable example is the bio-isosteric relationship between the benzoxazole and benzothiazole rings. researchgate.netnih.gov These two heterocyclic systems are considered bioisosteres, and this principle has been applied in drug design. For instance, inspired by the tyrosinase inhibitory activity of 2-phenylbenzo[d]thiazole derivatives, researchers have investigated the corresponding 2-phenylbenzo[d]oxazole compounds as potential tyrosinase inhibitors. researchgate.netnih.govmdpi.com This approach led to the discovery of potent inhibitors, highlighting the successful application of bio-isosteric replacement. researchgate.netnih.govmdpi.com

Another example involves the anticancer prodrug Phortress, which has a benzothiazole core. Researchers have synthesized new analogues by replacing the benzothiazole ring with a benzoxazole system, aiming to generate novel anticancer agents. researchgate.net

Furthermore, the introduction of a methylene (B1212753) bridge at the 2-position of the benzoxazole ring has been shown to decrease cytotoxic activity on cancer cells and inhibitory activity on DNA topoisomerases. nih.gov This indicates that even subtle structural changes can have a significant impact on biological activity.

The exploration of bio-isosteric replacements in the 2-phenylbenzoxazole scaffold continues to be a valuable approach for the discovery and optimization of new therapeutic agents. acs.orgresearchgate.net

Photophysical Properties and Optoelectronic Applications

Fluorescence Characteristics of 2-Methyl-5-phenylbenzoxazole and Derivatives

This compound and its derivatives are known for their fluorescent properties, absorbing light in the ultraviolet range and emitting it in the visible spectrum. chemimpex.com The fluorescence characteristics can be influenced by the solvent environment and the presence of various substituents on the benzoxazole (B165842) ring. iitkgp.ac.inscispace.com

Studies on 2-arylbenzoxazoles have shown that these compounds generally exhibit a single fluorescence band originating from a π*→π transition. iitkgp.ac.in The fluorescence quantum yield of 2-arylbenzoxazoles is typically high, in some cases approaching 1.0. iitkgp.ac.in The introduction of different functional groups to the core structure allows for the tuning of these properties. For instance, the methyl group in this compound is likely to shift the UV absorption to longer wavelengths compared to the unsubstituted 2-phenylbenzoxazole (B188899).

The photophysical properties of several 2-phenylbenzoxazole (PBO) derivatives have been investigated in various organic solvents. These compounds are generally strongly fluorescent in the near-UV range. researchgate.net The table below summarizes the photophysical data for some related benzoxazole derivatives.

Table 1: Photophysical Properties of Selected Benzoxazole Derivatives

| Compound | Solvent | λabs (nm) | ε (M⁻¹cm⁻¹) | λem (nm) | ΦF or ΦPL |

|---|---|---|---|---|---|

| 1 | Dichloromethane | 337 | 28,400 | 385 | 0.01 |

| 1 | THF | 338 | 29,100 | 387 | 0.01 |

| 1 | Acetonitrile (B52724) | 336 | 28,100 | 385 | 0.01 |

| 1 | Solid State | - | - | 521 | 0.02 |

| 2 | Dichloromethane | 332 | 30,500 | 380 | 0.01 |

| 2 | THF | 333 | 31,300 | 381 | 0.01 |

| 2 | Acetonitrile | 331 | 30,400 | 380 | 0.01 |

| 2 | Solid State | - | - | 512 | 0.01 |

| 3 | Dichloromethane | 339 | 29,800 | 391 | < 0.01 |

| 3 | THF | 340 | 30,600 | 393 | < 0.01 |

| 3 | Acetonitrile | 338 | 29,900 | 390 | < 0.01 |

| 3 | Solid State | - | - | 545 | < 0.01 |

Data sourced from a study on styrylbenzoxazole derivatives with terminal dicyanomethylene groups. scispace.com λabs = Maximum absorption wavelength, ε = Molar extinction coefficient, λem = Maximum emission wavelength, ΦF = Fluorescence quantum yield, ΦPL = Photoluminescence quantum yield.

Applications in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The excellent fluorescence of this compound and its derivatives makes them suitable candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. chemimpex.comchemimpex.com Their ability to efficiently absorb and emit light is a key factor for applications in display technology and lighting. chemimpex.com Benzoxazole derivatives are being explored for their potential in OLEDs due to their light emission in the near-UV range under specific conditions.

A significant area of research focuses on enhancing the light emission efficiency of materials used in OLEDs. For benzoxazole derivatives, this can be achieved through various molecular design strategies. One approach is the introduction of bulky substituents, such as a tert-butyl group, to the benzoxazole structure. This can enhance light emission by reducing intermolecular interactions that often lead to quenching of fluorescence in the solid state. Another strategy involves the synthesis of iridium(III) complexes incorporating benzoxazole-based ligands, which can exhibit high phosphorescence quantum yields. researchgate.net

Iridium(III) complexes are highly promising for OLED applications due to their ability to exhibit strong phosphorescence at room temperature, high stability, and short excited-state lifetimes. nycu.edu.twias.ac.in Researchers have synthesized and characterized a range of iridium(III) complexes with substituted 2-phenylbenzoxazole ligands. researchgate.netnycu.edu.tw

For example, a new phosphorescent iridium(III) complex, bis(2-(4-tert-butylphenyl)-5-methylbenzo[d]oxazole-N,C(2'))iridium(acetylacetonate) [(tmbo)₂Ir(acac)], was synthesized for OLEDs. researchgate.net This complex demonstrated strong phosphorescence, high thermal stability, and a short phosphorescent lifetime. researchgate.net OLEDs fabricated using this complex as a dopant emitter achieved a maximum luminance efficiency of 26.1 cd/A and a high luminance of 16,445 cd/m². researchgate.net Notably, even at high doping concentrations, the device showed high efficiency with minimal roll-off, a desirable characteristic for stable OLED performance. researchgate.net This enhanced performance was attributed to the steric hindrance from the multi-methyl groups and the short phosphorescent lifetime of the complex. researchgate.net

Another study focused on a series of iridium(III) complexes with cyclometalated C^N ligands based on imidazole (B134444), oxazole (B20620), and thiazole (B1198619). researchgate.net These complexes, with acetylacetone (B45752) as an ancillary ligand, were found to be luminescent, emitting light in the range of 560–566 nm with quantum yields between 3.6–53.5% in solution at room temperature. researchgate.net

The table below presents data on two novel neutral phosphorescent iridium(III) complexes, demonstrating their key performance metrics in OLEDs.

Table 2: Performance of Iridium(III) Complex-Based OLEDs

| Complex | Peak CE (cd/A) | Peak PE (lm/W) | Peak EQE (%) | Maximum Brightness (cd/m²) | Emission Peak (nm) |

|---|---|---|---|---|---|

| Ir1 | 13.47 | 10.35 | 10.08 | 25,970 | 612 |

| Ir2 | 15.22 | 12.26 | 7.48 | - | 591 |

Data for red OLEDs using Bepp₂ as the host material with a 4% doping concentration. semanticscholar.org CE = Current Efficiency, PE = Power Efficiency, EQE = External Quantum Efficiency.

Utilization as Fluorescent Probes in Biological Imaging

The fluorescent properties of this compound and its derivatives also lend themselves to applications in biological imaging. chemimpex.comchemimpex.com These compounds can serve as fluorescent dyes, enabling researchers to visualize cellular structures and processes with high clarity. chemimpex.com Their stability and compatibility with various solvents enhance their utility in laboratory settings for techniques like fluorescence microscopy. chemimpex.com

The development of fluorescent probes is a significant area of research, with a focus on creating molecules that can selectively detect and image specific biological species and microenvironments. nih.govescholarship.org The design of these probes often involves modulating the electronic and spectral characteristics of a fluorescent platform through mechanisms like intramolecular charge transfer (ICT), photoinduced electron transfer (PeT), and Förster resonance energy transfer (FRET). nih.gov While specific applications of this compound as a biological probe are still emerging, the broader class of benzoxazole derivatives has been utilized for this purpose. For example, 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole) has been used for the determination of thiols via high-performance liquid chromatography with fluorescence detection. dntb.gov.ua

Impact of Structural Modifications on Optical Properties

Structural modifications to the this compound framework have a profound impact on its optical properties. These modifications can influence factors such as molecular planarity, intermolecular interactions, and electronic characteristics, which in turn affect the fluorescence emission in both solution and the solid state.

Steric hindrance plays a crucial role in determining the solid-state fluorescence of 2-phenylbenzoxazole derivatives. researchgate.netnih.gov In the solid state, molecules often pack closely together, which can lead to aggregation-caused quenching (ACQ) of fluorescence due to intermolecular π–π stacking interactions. acs.org Introducing bulky substituents can mitigate this effect by physically separating the molecules.

A study on 2-phenylbenzoxazole derivatives showed that the introduction of a bulky tert-butyl group led to a separation of molecules and a deviation from molecular planarity, which influenced the solid-state emission. researchgate.netresearchgate.net Interestingly, the same study found that introducing a methyl group had a more beneficial effect on the optical properties. researchgate.netresearchgate.net The twisted molecular structure resulting from steric hindrance can lead to a reduction in vibrational splitting, resulting in narrower electroluminescence spectra in the solid state, which is advantageous for color saturation in OLEDs. european-mrs.com

The interplay between steric hindrance and molecular conformation is a key consideration in the design of new fluorescent materials. By carefully selecting substituents, it is possible to control the packing of molecules in the solid state and thereby optimize their emission characteristics for specific applications.

Role of Hydrogen Bonding in Solid-State Photoluminescence

Hydrogen bonding plays a critical role in the solid-state photoluminescence of 2-phenylbenzoxazole derivatives. The presence and nature of intermolecular hydrogen bonds within the crystal structure can either enhance or quench fluorescence. nih.gov

Research on 2-phenylbenzoxazole derivatives bearing hydroxy groups reveals that these compounds are often non-photoluminescent in the solid state. nih.govresearchgate.net This quenching of fluorescence is attributed to strong intermolecular hydrogen bonding in the crystals. nih.govresearchgate.net For instance, a study on 5-hydroxy-PBO derivatives showed they were not emissive, a phenomenon rarely observed among fluorophores active in the solid state. scispace.com This confirms that a hydroxy group on the benzoxazole heterocycle can be detrimental to photoluminescence. researchgate.netscispace.com

In contrast, derivatives with methoxy (B1213986) groups, which are less prone to forming strong hydrogen bonds, are typically highly emissive in the solid state. nih.govresearchgate.net A comparative study prepared six new 2-phenylbenzoxazole derivatives with either a methoxy or a hydroxy group at the 5-position. While all were strongly fluorescent in organic solutions, only the 5-methoxy derivatives emitted bright violet to deep blue light in the solid state. nih.govresearchgate.net The 5-hydroxy analogues were non-luminescent. nih.govresearchgate.net This stark difference underscores the quenching effect of strong hydrogen bonding on solid-state emission. nih.gov Interestingly, 50:50 mixtures of the methoxy and hydroxy analogues displayed acceptable emission properties, suggesting that disrupting the extensive hydrogen-bonding network can partially restore luminescence. nih.govresearchgate.netresearchgate.net

| Substituent at 5-Position | Solid-State Photoluminescence | Probable Reason |

| Methoxy (-OCH₃) | Brightly emissive (violet to deep blue) | Reduced intermolecular hydrogen bonding allows for efficient emission. nih.govresearchgate.net |

| Hydroxy (-OH) | Non-luminescent | Strong intermolecular hydrogen bonding in the crystal lattice quenches fluorescence. nih.govresearchgate.netscispace.com |

Solid-State Emission Phenomena and Their Mechanisms

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive molecules, known as luminogens, are induced to emit light upon forming aggregates. acs.org This is contrary to the more common aggregation-caused quenching (ACQ) effect. orientjchem.org The 2-phenylbenzoxazole scaffold is an attractive building block for designing molecules that exhibit AIE. rsc.orgresearchgate.net

The AIE mechanism often involves the restriction of intramolecular rotations (RIR) in the aggregated state. In solution, molecules can undergo low-frequency rotational or vibrational motions that provide non-radiative pathways for the excited state to decay. When the molecules aggregate, these intramolecular motions are restricted, blocking the non-radiative channels and opening up the radiative pathway, resulting in strong fluorescence. orientjchem.org

While this compound itself is fluorescent in solution, many derivatives of the PBO framework are specifically designed to leverage AIE. rsc.orgchemimpex.com For example, attaching a dicyanovinyl group to the PBO framework can induce AIE enhancement characteristics. researchgate.net The introduction of styryl groups with terminal dicyanomethylene moieties onto the benzoxazole ring can also lead to solid-state luminescence enhancement (SLE), a broader term that includes AIE. scispace.com These compounds are weakly fluorescent in solution but become highly luminescent as solids. scispace.com

Excited-State Intramolecular Proton Transfer (ESIPT) in Related Chromophores

Excited-state intramolecular proton transfer (ESIPT) is a photochemical process that occurs in molecules containing both a proton-donating group and a proton-accepting group linked by a hydrogen bond within the same conjugated system. nih.gov Upon photoexcitation, the acidity and basicity of these groups increase, facilitating an ultrafast transfer of a proton, which leads to the formation of a transient phototautomer. researchgate.net This tautomer has a different electronic structure and typically fluoresces at a much longer wavelength (a large Stokes shift) than the initial form.

The classic examples of ESIPT chromophores in this family are derivatives of 2-(2'-hydroxyphenyl)benzoxazole (HBO). rsc.orgdntb.gov.uaresearchgate.net In these molecules, the phenolic hydroxyl group acts as the proton donor and the nitrogen atom of the oxazole ring acts as the proton acceptor. The process is often disrupted in aqueous solutions due to intermolecular hydrogen bonding with water molecules but is very efficient in non-polar solvents. acs.org

While this compound does not possess the required intramolecular hydrogen bond for ESIPT, its structural relatives, the HBOs, are extensively studied for this property. dntb.gov.ua The study of compounds like 2,5-Bis(6-methyl-2-benzoxazolyl)phenol (BMP), which has a similar benzoxazole moiety, reveals complex ESIPT dynamics that can be influenced by the environment, slowing from ultrafast in the gas phase to orders of magnitude slower in condensed phases. nih.gov The ESIPT process makes these related chromophores highly suitable for applications in solid-state sensing. rsc.orgresearchgate.net

Mechanofluorochromic Behavior

Mechanofluorochromism (MFC) is the phenomenon where a material changes its fluorescence color in response to mechanical stimuli such as grinding, shearing, or pressing. bohrium.com This change is typically reversible by heating (annealing) or exposure to solvent fumes. researchgate.netresearchgate.net The underlying mechanism involves a transition between different molecular packing arrangements (e.g., from a stable crystalline state to a metastable amorphous state), which alters intermolecular interactions and, consequently, the photoluminescence properties. bohrium.comresearchgate.net

Derivatives of 2-phenylbenzoxazole have been shown to exhibit MFC behavior. rsc.orgresearchgate.net For instance, a 2-phenylbenzoxazole derivative featuring a dicyanovinyl group displayed MFC properties, where its pristine yellow-green emitting microcrystals turned golden-yellow upon grinding. researchgate.net This color change was reversible upon heating or fuming with a solvent. researchgate.net The ability to switch between states with different emission colors and quantum yields makes these materials promising for applications in data storage, security inks, and stress sensors. researchgate.net The key to MFC activity is often a molecular structure that allows for different stable or metastable packing modes in the solid state. bohrium.com

Self-Assembly and Nanostructure Formation for Optical Applications (e.g., Nanofibers)

The 2-phenylbenzoxazole molecular structure lends itself to self-assembly into well-defined nano- and microstructures, which are valuable for optical applications like waveguiding. rsc.orgresearchgate.net A common method to induce self-assembly is reprecipitation or the solvent-exchange method, where a solution of the compound in a good solvent is rapidly injected into a poor solvent (often water), causing the molecules to aggregate and form particles. acs.org

Studies have shown that even minor modifications to the chemical structure of 2-phenylbenzoxazole derivatives can direct the formation of specific types of nanostructures. In one study, 2-phenylbenzoxazole and its derivatives with different alkyl or alkoxy substituents were used to create aqueous suspensions of particles. acs.org The methyl and methoxy derivatives spontaneously formed nanofibers, while other derivatives produced microcrystals. acs.org This highlights the ability to tune the morphology of the resulting nanostructures through subtle chemical design. rsc.orgacs.org

These self-assembled structures, such as nanofibers and microcrystals, are typically highly fluorescent in the solid state, emitting strong blue light with photoluminescence quantum yields reaching up to 38%. acs.org The resulting fluorescent organic nanoparticles are of great interest for applications in aqueous and biological media. acs.org The elongated shape of nanofibers, in particular, makes them excellent candidates for use as active optical waveguides, channeling and guiding light at the nanoscale. rsc.org

| Derivative | Self-Assembled Morphology |